Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and an oxane ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxane derivative. One common method involves the use of tert-butyl carbamate and a protected oxane derivative, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to yield amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate
- Tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate
- Carbamic acid, N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate is unique due to its specific stereochemistry and the presence of an oxane ring. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-8(12)4-5-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLMSBZDMADPST-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227796-78-1 |
Source
|
Record name | rac-tert-butyl N-{[(2R,4R)-4-aminooxan-2-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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